

# Technical Guide: Interpreting the Mass Spectrum of Methyl 2-fluoro-5-hydroxyisonicotinate

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## Compound of Interest

**Compound Name:** Methyl 2-fluoro-5-hydroxyisonicotinate

**Cat. No.:** B13637994

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## Executive Summary & Application Context

**Methyl 2-fluoro-5-hydroxyisonicotinate** (CAS: 1256792-27-4) is a specialized pyridine scaffold used primarily in the development of HIF-PH inhibitors (e.g., analogs of Vadadustat or Roxadustat). These drugs mimic 2-oxoglutarate to treat renal anemia.

- Role of Substituents:
  - 5-Hydroxy: Essential for chelating the active site iron ( $\text{Fe}^{2+}$ ) in the PHD enzyme.
  - 2-Fluoro: Increases metabolic stability by blocking oxidative metabolism at the susceptible 2-position and modulates pKa.
  - 4-Methyl Ester: Serves as a synthetic handle for further cyclization or amidation.

This guide interprets the Electron Ionization (EI) mass spectrum of this compound, distinguishing it from non-fluorinated analogs to ensure quality control in synthetic workflows.

## Mass Spectrum Interpretation (EI, 70 eV)

In the absence of a reference library match for this specific intermediate, interpretation relies on first-principles fragmentation of the pyridine core and ester functionality.

## Key Diagnostic Ions

m/z (Theoretical)	Ion Identity	Fragment Structure	Interpretation / Mechanism
171	$[M]^+$	$C_7H_6FNO_3^+$	Molecular Ion. Odd number indicates nitrogen presence. Intensity is expected to be moderate to strong due to the aromatic pyridine ring stability.
140	$[M - 31]^+$	$C_6H_3FNO_2^+$	Base Peak Candidate. Loss of a methoxy radical ( $\cdot OCH_3$ ) from the ester. This is the classic $\alpha$ -cleavage for methyl esters.
112	$[M - 59]^+$	$C_5H_3FNO^+$	Acylium Decomposition. Loss of CO (28 Da) from the m/z 140 ion. Represents the core 2-fluoro-5-hydroxypyridine cation.
85	$[M - 59 - 27]^+$	$C_4H_2FO^+$	Ring Fragmentation. Loss of HCN (27 Da) from the pyridine ring, a signature of nitrogen heterocycles.

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84	$[M - 59 - 28]^+$	$C_4H_2FN^+$	Phenolic Loss. Alternative loss of CO (28 Da) from the 5- hydroxy group (phenolic CO elimination).
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## Mechanistic Insight[1][2][3]

- Primary Fragmentation: The reaction is driven by the methyl ester. The radical cation localized on the carbonyl oxygen triggers  $\alpha$ -cleavage, expelling the methoxy group (M-31).
- Secondary Fragmentation: The resulting acylium ion (m/z 140) is unstable and ejects carbon monoxide (CO) to form the pyridyl cation (m/z 112).
- Tertiary Fragmentation: The pyridine ring degrades via loss of HCN (27 Da), characteristic of aromatic nitrogen species. The fluorine atom typically remains attached until the final stages due to the high strength of the C(sp<sup>2</sup>)-F bond.

## Comparative Analysis: Target vs. Analogs

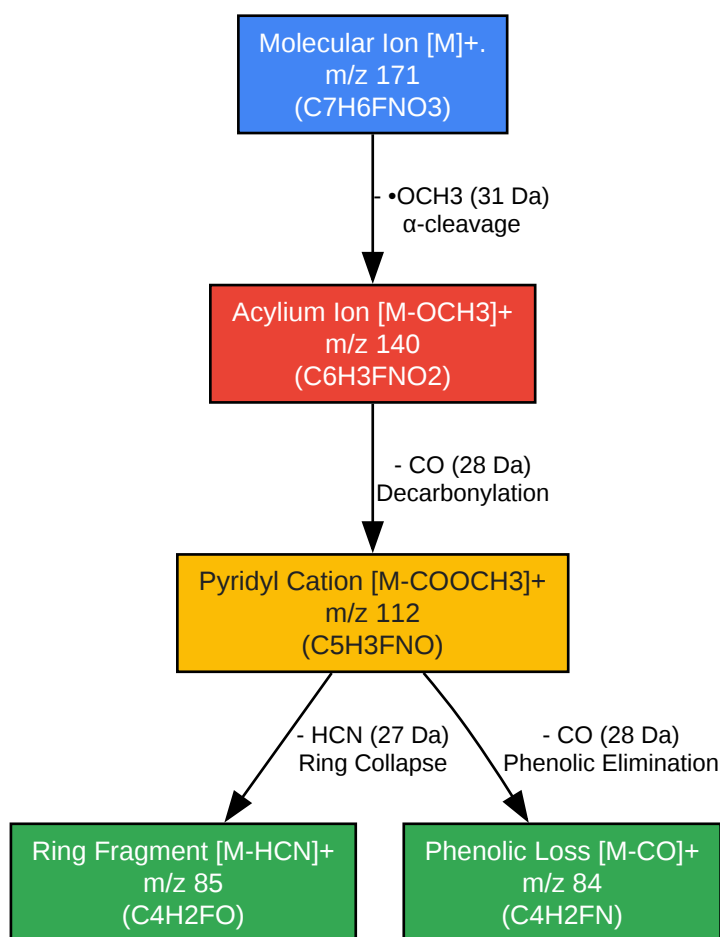
To validate the identity of **Methyl 2-fluoro-5-hydroxyisonicotinate**, compare its spectrum against these established standards.

Feature	Target Compound	Methyl Isonicotinate (Reference)	Differentiation Factor
Molecular Weight	171.13	137.14	+34 Da shift (Adds F + OH, removes H).
Base Peak	m/z 140 (Predicted)	m/z 106 ([M-OCH <sub>3</sub> ] <sup>+</sup> )	Both follow the ester loss pathway; the target is shifted by +34 Da.
Ring Fragment	m/z 112 (Fluorinated)	m/z 78 (Pyridine ring)	The m/z 78 peak in the reference is the bare pyridine ring. The target's equivalent retains the F and OH groups.
Fluorine Signature	Stable C-F	Absent	The target will rarely show M-19 (F loss) as a primary peak. If m/z 152 (M-19) is observed, it indicates impurity or unusual "ortho effect" instability.

Experimental Note: If you observe a strong peak at m/z 155, your sample may be Methyl 2-fluoroisonicotinate (lacking the hydroxyl group). If you observe m/z 153, it may be Methyl 3-hydroxyisonicotinate (lacking the fluorine).

## Visualization: Fragmentation Pathway[1][4][5]

The following diagram illustrates the logical fragmentation flow for **Methyl 2-fluoro-5-hydroxyisonicotinate** under EI conditions.



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Caption: Proposed EI fragmentation pathway for **Methyl 2-fluoro-5-hydroxyisonicotinate** showing sequential mass losses.

## Experimental Protocol: GC-MS Acquisition

To generate reproducible data for this compound, follow this standardized protocol.

### A. Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if derivatization is planned.
- Concentration: Dilute to 10–50 µg/mL (ppm) for injection.
- Vial: Use deactivated glass vials to prevent adsorption of the hydroxyl group.

## B. Instrument Parameters (Standard EI)

- Inlet Temperature: 250°C (Ensure complete volatilization without thermal degradation).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.
- Oven Program:
  - Start: 60°C (Hold 1 min).
  - Ramp: 20°C/min to 280°C.
  - Hold: 3 min.
- Ion Source: Electron Ionization (EI) at 70 eV.[1]
- Source Temp: 230°C.
- Scan Range: m/z 40 – 300.

## C. Quality Control Check

- System Suitability: Inject a blank (solvent only) to ensure no carryover of previous pyridine derivatives.
- Peak Shape: The hydroxyl group may cause tailing. If tailing is severe (>1.5 asymmetry), derivatize with BSTFA + 1% TMCS to form the TMS-ether (Shift M+ to m/z 243).

## References

- National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Isonicotinate (CAS 2459-09-8). NIST Mass Spectrometry Data Center.[2][3][4] [Link](#)
- Yeh, T. et al. (2017). Discovery of Vadadustat (AKB-6548): A Novel, Potent, and Orally Active HIF-PH Inhibitor. Journal of Medicinal Chemistry.[5] [Link](#)
- BenchChem. Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.[Link](#)

- Science Ready.Mass Spectrometry Fragmentation Patterns: Esters and Pyridines.[Link](#)

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